molecular formula C16H16ClNO2 B12590518 5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide CAS No. 634185-94-7

5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide

Cat. No.: B12590518
CAS No.: 634185-94-7
M. Wt: 289.75 g/mol
InChI Key: FICRFMZJXSNCBT-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide is an organic compound with the molecular formula C16H16ClNO2 and a molecular weight of 289.76 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a trimethylphenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide is unique due to the presence of both chloro and hydroxy groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

634185-94-7

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C16H16ClNO2/c1-9-6-10(2)15(11(3)7-9)18-16(20)13-8-12(17)4-5-14(13)19/h4-8,19H,1-3H3,(H,18,20)

InChI Key

FICRFMZJXSNCBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC(=C2)Cl)O)C

Origin of Product

United States

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